molecular formula C10H7F2NO2 B1360839 methyl 5,6-difluoro-1H-indole-2-carboxylate CAS No. 898746-30-0

methyl 5,6-difluoro-1H-indole-2-carboxylate

Cat. No.: B1360839
CAS No.: 898746-30-0
M. Wt: 211.16 g/mol
InChI Key: OQWNPCDCYKEDEV-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the structural features of the molecule, indicating the presence of two fluorine substituents at positions 5 and 6 of the indole ring system, with a carboxylate ester group at position 2 that has been methylated. The "1H" designation in the name specifically indicates that the hydrogen atom is located on the nitrogen atom at position 1 of the indole ring, which is the most thermodynamically stable tautomeric form of the compound.

The structural representation of this compound reveals a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. The fluorine atoms are positioned on the benzene portion of the indole framework, specifically at the 5 and 6 positions, which corresponds to the meta and para positions relative to the nitrogen-containing pyrrole ring. The carboxylate functionality extends from the 2-position of the indole system, with the methyl group providing the ester linkage. This specific arrangement of substituents creates a molecule with a molecular geometry that influences both its chemical reactivity and physical properties.

The three-dimensional structure of the compound exhibits planarity across the indole ring system, with the carboxylate group lying approximately in the same plane as the aromatic framework. The fluorine atoms, being highly electronegative, create regions of partial negative charge that influence the electron density distribution throughout the molecule. This electronic distribution pattern affects the compound's reactivity and interaction with other chemical species, making it distinct from non-fluorinated indole derivatives.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The International Chemical Identifier Key for this compound is OQWNPCDCYKEDEV-UHFFFAOYSA-N. This compressed hash-like identifier serves as a compact reference that can be used for rapid database searches and cross-referencing. The key is generated through a standardized algorithm that processes the full International Chemical Identifier string, ensuring that identical molecular structures always produce the same key value.

Notation System Value
Simplified Molecular Input Line Entry System COC(=O)c1cc2cc(c(cc2[nH]1)F)F
International Chemical Identifier InChI=1S/C10H7F2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3
International Chemical Identifier Key OQWNPCDCYKEDEV-UHFFFAOYSA-N

The generation of these standardized notations involves sophisticated algorithms that analyze the molecular connectivity and assign canonical orderings to atoms and bonds. For this compound, the process correctly identifies the indole ring system as the central structural feature, with appropriate numbering of the carbon and nitrogen atoms according to International Union of Pure and Applied Chemistry conventions. The fluorine substituents and carboxylate ester group are then incorporated into the notation using established encoding rules that ensure consistency and uniqueness of the resulting identifier.

Properties

IUPAC Name

methyl 5,6-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWNPCDCYKEDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 5,6-difluoro-1H-indole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include a difluorinated phenylhydrazine derivative and an appropriate ester precursor. The reaction conditions often involve heating the mixture in the presence of an acid catalyst such as hydrochloric acid or acetic acid .

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis or other synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 5,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions typical of indole derivatives. These reactions include:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the indole ring.

    Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Methyl 5,6-difluoro-1H-indole-2-carboxylate has been investigated for its efficacy as an inhibitor of HIV-1 integrase, an essential enzyme in the HIV replication cycle. Studies have shown that derivatives of indole-2-carboxylic acid, including this compound, can effectively inhibit the strand transfer activity of integrase. For instance, a related compound demonstrated an IC50 value of 0.13 μM against integrase, indicating strong inhibitory potential . The introduction of halogenated substituents at specific positions on the indole core significantly enhances the binding affinity to the enzyme's active site, suggesting that structural modifications can lead to improved antiviral agents.

Anticancer Properties
Indoles are recognized for their diverse biological activities, including anticancer effects. The structural features of this compound make it a candidate for developing anti-mitotic agents. Research indicates that indole derivatives can interact with various cellular targets involved in cancer progression . For example, compounds with similar structures have shown cytotoxic effects against human leukemia cell lines, emphasizing the potential of indole derivatives in cancer therapy .

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its derivatives can be attributed to their ability to form specific interactions with biological targets. The structure-activity relationship (SAR) studies reveal that:

  • Halogen Substituents : The presence of fluorine atoms at the 5 and 6 positions enhances the lipophilicity and electronic properties of the molecule, facilitating better interaction with target proteins.
  • Carboxyl Group : The carboxylate moiety plays a crucial role in chelating metal ions (like Mg²⁺) within enzyme active sites, which is vital for the mechanism of action against integrases .

Case Study 1: HIV Integrase Inhibition

A recent study synthesized various indole-2-carboxylic acid derivatives and evaluated their inhibitory effects on HIV integrase. Among these compounds, this compound showed promising results with modifications leading to enhanced activity. The binding mode analysis indicated that specific structural features were crucial for effective inhibition .

CompoundIC50 (μM)Structural Features
This compoundTBDFluorine substitution at positions 5 and 6
Derivative A0.13Long-chain substituent at C3
Derivative B0.64Halogenated aniline at C6

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of indole derivatives, this compound was evaluated against K562 human leukemia cells. Preliminary results indicated significant cytotoxicity, supporting its potential as a lead compound in cancer drug development .

Mechanism of Action

The mechanism of action of methyl 5,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects

Methyl 5,6-Dimethoxy-1H-Indole-2-Carboxylate
  • Substituents : Methoxy groups at positions 5 and 6 (electron-donating) vs. fluorine (electron-withdrawing) in the target compound.
  • Electronic Impact : Methoxy groups increase electron density on the indole ring, stabilizing electrophilic substitution reactions. In contrast, fluorine atoms reduce electron density, enhancing electrophilicity at the carbonyl group .
  • Conformational Stability : DFT studies on the dimethoxy analog reveal hyperconjugative interactions between the carbonyl oxygen and the indole ring, which stabilize the planar structure. Similar effects are expected in the difluoro analog, albeit with altered dipole moments due to fluorine’s electronegativity .
Ethyl 5-Fluoroindole-2-Carboxylate Derivatives
  • Substituents: Mono-fluorination at position 5 vs. di-fluorination at positions 5 and 4.
  • For example, ethyl 5-fluoroindole-2-carboxylate derivatives () exhibit melting points (233–250°C) that may differ from the difluoro analog due to reduced symmetry and intermolecular interactions .
Reactivity
  • Electrophilic Substitution : Fluorine’s electron-withdrawing nature directs electrophilic attacks to less substituted positions (e.g., position 3 or 4), contrasting with methoxy groups that activate positions 5 and 6 .
  • Carboxylate Reactivity : The methyl ester group in the target compound is less reactive toward hydrolysis than ethyl esters (), but di-fluorination may increase susceptibility to nucleophilic attack due to enhanced carbonyl electrophilicity.

Spectroscopic Properties

NMR Spectroscopy
  • Methyl 5,6-Dimethoxy Analog : $ ^1H $-NMR shows deshielded H-3 (δ 8.0 ppm) due to conjugation with the carboxylate group. Methoxy protons resonate at δ 3.8–3.9 ppm .
  • Ethyl 5-Fluoroindole-2-Carboxylate : H-3 appears at δ 8.85 ppm (d, $ J = 7.8 $ Hz), with fluorine causing significant deshielding. In the difluoro analog, H-4 and H-7 are expected to show upfield shifts due to adjacent fluorine atoms .
IR Spectroscopy
  • Carbonyl Stretching : The dimethoxy analog exhibits $ \nu(C=O) $ at 1670 cm$^{-1}$, while fluorinated analogs () show higher frequencies (1666–1670 cm$^{-1}$) due to increased carbonyl polarization .
Melting Points and Solubility
  • Methyl 5,6-Dimethoxy Analog : m.p. 199–201°C (), with moderate solubility in polar aprotic solvents.
  • Ethyl 5-Fluoroindole-2-Carboxylate Derivatives : m.p. 233–250°C (). The difluoro analog likely has a higher melting point due to increased polarity and crystal lattice stability.

Biological Activity

Methyl 5,6-difluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an indole ring with two fluorine atoms and a carboxylate group. The molecular formula is C10H8F2N2O2, with a molecular weight of approximately 220.18 g/mol. The presence of the carboxylate group is significant for its chemical reactivity and biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acids, including this compound, exhibit significant antiviral properties. These compounds have been shown to inhibit HIV-1 integrase effectively, which is crucial for viral replication. For instance, a related compound demonstrated an IC50 value of 0.13 μM against integrase, indicating potent inhibitory effects .

Table 1: Biological Activity of Related Indole Derivatives

Compound NameIC50 (μM)Notable Activity
This compoundTBDPotential antiviral agent
Indole-2-carboxylic acid derivative (Compound 3)0.13Inhibits HIV-1 integrase
Indole derivative with halogen substitutions12.41Effective against integrase

Cytotoxicity and Antitumor Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that indole derivatives can induce apoptosis in tumor cells and inhibit cell proliferation. For example, a study reported that certain indole derivatives exhibited significant cytotoxicity against human leukemia cells .

Study on Integrase Inhibitors

In a study focused on the design and synthesis of indole derivatives as HIV integrase inhibitors, this compound was part of a broader investigation into structure-activity relationships (SAR). The introduction of halogen groups at specific positions on the indole ring enhanced binding affinity to the integrase enzyme . The binding mode analysis revealed that the carboxyl group plays a crucial role in chelating Mg²⁺ ions within the active site of integrase.

Antitumor Evaluation

Another study evaluated the antitumor potential of various indole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of malignant brain tumors significantly . The mechanism involved apoptosis induction through mitochondrial pathways.

Q & A

Q. What are the standard synthetic routes for methyl 5,6-difluoro-1H-indole-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of indole precursors followed by esterification. For example, fluorination of indole intermediates using hexafluorobenzene derivatives (as in tetrafluoroindole synthesis ) or via nucleophilic aromatic substitution. The choice of fluorinating agents (e.g., Selectfluor or DAST) and reaction temperature significantly impact regioselectivity and yield. Post-synthetic esterification with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) is common. Purity (>98%) can be achieved via column chromatography or recrystallization, with monitoring by HPLC or TLC .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Protective measures include:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

  • Methodological Answer :
  • ¹H NMR : Look for deshielded aromatic protons (δ 7.0–8.0 ppm) and coupling patterns from fluorine atoms (e.g., ³J coupling between F and H). For example, in 4,6-difluoroindole derivatives, splitting patterns of δ ~7.5 ppm (dd, J = 22–30 Hz) are observed .
  • ¹⁹F NMR : Peaks near δ -110 to -120 ppm for aromatic fluorine substituents.
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 228.06 (calculated for C₁₀H₇F₂NO₂) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer : DoE can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) might optimize fluorination efficiency by testing:
FactorRange
Temperature60–120°C
Catalyst (mol%)5–15%
Reaction Time6–24 h
Response surface models can identify conditions maximizing yield while minimizing byproducts. This approach was validated in flow-chemistry optimizations for diazomethane synthesis .

Q. How do electronic effects of 5,6-difluoro substitution influence the indole ring’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms deactivate the indole ring, reducing nucleophilicity at positions 5 and 6. This directs electrophilic substitution to position 3 or 7. For Suzuki-Miyaura couplings, Pd-catalyzed reactions require stronger bases (e.g., Cs₂CO₃) and higher temperatures (80–100°C) compared to non-fluorinated analogs. Steric hindrance from fluorine may also slow transmetalation steps .

Q. How to resolve discrepancies in NMR spectral data for this compound?

  • Methodological Answer : Contradictions in coupling constants or peak multiplicities may arise from:
  • Rotamers : Check for restricted rotation in the ester group (e.g., variable-temperature NMR).
  • Impurities : Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, unexpected peaks at δ 11.97 ppm (NH proton in carboxamides) suggest incomplete esterification .
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃, as DMSO may stabilize NH protons .

Q. What strategies mitigate competing pathways during fluorination of indole precursors?

  • Methodological Answer : Competing C-F bond formation vs. ring-opening can be minimized by:
  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups).
  • Low-Temperature Fluorination : Use DAST at -78°C to favor regioselectivity.
  • Microwave-Assisted Synthesis : Enhances reaction specificity, as shown in tetrafluoroindole synthesis .

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